molecular formula C25H22ClN3O3S B11438991 2-{[4-(3-chlorophenyl)-3H-1,5-benzodiazepin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide

2-{[4-(3-chlorophenyl)-3H-1,5-benzodiazepin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B11438991
M. Wt: 480.0 g/mol
InChI Key: YLOBGBRDLNHXBG-UHFFFAOYSA-N
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Description

2-{[4-(3-chlorophenyl)-3H-1,5-benzodiazepin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide is a complex organic compound that belongs to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This particular compound is notable for its unique structure, which includes a chlorophenyl group, a benzodiazepine core, and a dimethoxyphenyl acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(3-chlorophenyl)-3H-1,5-benzodiazepin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Benzodiazepine Core: This step involves the cyclization of appropriate precursors to form the benzodiazepine ring. Common reagents include ortho-diamines and carboxylic acids or their derivatives.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution or through the use of chlorinated precursors.

    Attachment of the Sulfanyl Group:

    Formation of the Acetamide Moiety: The final step involves the formation of the acetamide group through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the benzodiazepine core, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo various substitution reactions, particularly at the chlorophenyl and dimethoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of benzodiazepines on various biological systems. Its unique structure may provide insights into the structure-activity relationships of benzodiazepines.

Medicine

Medically, this compound could be investigated for its potential therapeutic effects. Benzodiazepines are known for their anxiolytic, sedative, and anticonvulsant properties, and this compound may exhibit similar effects.

Industry

In the industrial sector, this compound could be used in the development of new pharmaceuticals or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-{[4-(3-chlorophenyl)-3H-1,5-benzodiazepin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide likely involves interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. Benzodiazepines typically enhance the effect of the neurotransmitter GABA, leading to increased inhibitory effects in the central nervous system. This results in the compound’s anxiolytic, sedative, and anticonvulsant properties.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine used for its anxiolytic and sedative effects.

    Lorazepam: Another benzodiazepine with similar therapeutic uses.

    Clonazepam: Known for its anticonvulsant properties.

Uniqueness

What sets 2-{[4-(3-chlorophenyl)-3H-1,5-benzodiazepin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide apart is its unique combination of functional groups. The presence of the sulfanyl group and the dimethoxyphenyl acetamide moiety may confer unique pharmacological properties, potentially leading to different therapeutic effects or improved efficacy compared to other benzodiazepines.

Properties

Molecular Formula

C25H22ClN3O3S

Molecular Weight

480.0 g/mol

IUPAC Name

2-[[2-(3-chlorophenyl)-3H-1,5-benzodiazepin-4-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide

InChI

InChI=1S/C25H22ClN3O3S/c1-31-18-10-11-23(32-2)22(13-18)28-24(30)15-33-25-14-21(16-6-5-7-17(26)12-16)27-19-8-3-4-9-20(19)29-25/h3-13H,14-15H2,1-2H3,(H,28,30)

InChI Key

YLOBGBRDLNHXBG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=CC=CC=C3N=C(C2)C4=CC(=CC=C4)Cl

Origin of Product

United States

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